molecular formula C26H38O13 B15127442 (16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione

(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione

Cat. No.: B15127442
M. Wt: 558.6 g/mol
InChI Key: PYDQUAKPMYNFTL-PQMHYQBVSA-N
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Description

The compound “(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[134006,10]nonadec-1(19)-ene-2,13-dione” is a complex organic molecule with multiple functional groups, including hydroxyl, methyl, and ethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the hydroxyl and methyl groups through selective functionalization. The ethylidene group can be introduced via an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH₃, RNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and carbonyl groups.

    Medicine: As a potential therapeutic agent due to its multiple functional groups, which could interact with various biological targets.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the hydroxyl groups could form hydrogen bonds with proteins or nucleic acids, while the carbonyl groups could participate in nucleophilic addition reactions. The ethylidene group could also interact with biological targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione: A similar compound with slight variations in the functional groups.

    This compound: Another similar compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and tricyclic structure, which could confer unique chemical and biological properties. Its multiple hydroxyl and carbonyl groups provide multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C26H38O13

Molecular Weight

558.6 g/mol

IUPAC Name

(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione

InChI

InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3/b13-4-

InChI Key

PYDQUAKPMYNFTL-PQMHYQBVSA-N

Isomeric SMILES

C/C=C\1/C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C

Canonical SMILES

CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C

Origin of Product

United States

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